molecular formula C21H16ClN3O3 B4617345 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4617345
M. Wt: 393.8 g/mol
InChI Key: AOIOSMZNHVJDBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including compounds like 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, typically involves starting from basic heterocyclic precursors such as 2-chloropyridine-3-carboxylic acid. The process may include steps like esterification, nucleophilic aromatic substitution, amide formation, and ring closure to introduce various functional groups and achieve the desired pyrimidine core structure (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds features a planar fused-ring system, which is crucial for their interaction with biological targets and chemical reactivity. The structural details, including bond lengths and angles, contribute to the understanding of their chemical behavior and potential applications (Low et al., 2004).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones engage in various chemical reactions, reflecting their versatile chemical properties. Their reactivity can be influenced by substituents on the pyrimidine ring, which affect their electronic and steric properties, making them suitable for a range of chemical transformations and applications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of different substituents can lead to a significant variation in these properties, affecting their practical applications in scientific research (Rosen et al., 2009).

Scientific Research Applications

Structural Analysis and Synthesis Methods

  • Structural Characteristics and Solvate Formation : The study by Low et al. (2004) delves into the crystalline structures of related compounds, highlighting the planar fused-ring systems and the formation of dimers linked by hydrogen bonds. These structural insights are crucial for understanding the molecular interactions and properties of these compounds Low, J. N., Cobo, J., Cisneros, C., Quiroga, J., & Glidewell, C. (2004).

  • Synthesis of Pyrimidine Derivatives : Osyanin et al. (2014) proposed a novel synthesis method for creating pyrimidine derivatives, which are significant in pharmaceutical chemistry due to their varied biological activities. This method allows for the production of derivatives substituted at nitrogen atoms, expanding the scope of potential medicinal applications Osyanin, V., Osipov, D., Pavlov, S. A., & Klimochkin, Y. (2014).

  • Efficient Synthesis Approach : A straightforward synthesis process for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid, has been developed by Jatczak et al. (2014). This method facilitates the creation of compounds with diverse structural variations, significantly impacting their biopharmaceutical properties Jatczak, M., Muylaert, K., De Coen, L. M., Keemink, J., Wuyts, B., Augustijns, P., & Stevens, C. (2014).

Potential Medicinal Applications

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-28-18-7-3-2-6-17(18)25-19-16(5-4-12-23-19)20(26)24(21(25)27)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOSMZNHVJDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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